D-Glucose-d7: A Technical Guide for Researchers and Drug Development Professionals
D-Glucose-d7: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of D-Glucose-d7, its Chemical Profile, and Applications in Metabolic Research
Introduction
D-Glucose-d7 is a stable isotope-labeled form of D-glucose where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution makes it a powerful tool for researchers, scientists, and drug development professionals in tracing metabolic pathways. Its increased molecular weight allows for clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses, enabling precise tracking and quantification of glucose metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of D-Glucose-d7, its chemical structure, and detailed methodologies for its application in metabolic research.
Chemical Structure and Properties
D-Glucose-d7 is structurally identical to D-glucose, with the exception of the seven deuterium atoms. The deuteration does not significantly alter its chemical or biological properties, allowing it to be metabolized by cells in the same manner as natural glucose.
Caption: The chemical structure of D-Glucose-d7 in its open-chain form.
Quantitative Data Summary
The key quantitative data for D-Glucose-d7 are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₆H₅D₇O₆ | [1] |
| Molecular Weight | 187.20 g/mol | [1][2] |
| CAS Number | 66034-51-3 | [2] |
| Appearance | White to off-white solid powder | |
| Isotopic Purity | Typically ≥98% | [3] |
| Synonyms | Glucose-d7, D-(+)-Glucose-d7, Dextrose-d7 | [3] |
Applications in Research and Drug Development
The primary application of D-Glucose-d7 lies in its use as a tracer to study metabolic pathways.[3] By introducing D-Glucose-d7 into a biological system, researchers can track the fate of the deuterium-labeled glucose molecules as they are processed through various metabolic routes, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This enables the quantification of metabolic fluxes and provides insights into how disease states or drug treatments affect cellular metabolism.[4]
Experimental Protocols
While D-Glucose-d7 is typically commercially available, its application in metabolic tracing studies requires specific experimental protocols. Below is a detailed methodology for a key application: in vivo metabolic flux analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: In Vivo Metabolic Flux Analysis in a Mouse Model Using D-Glucose-d7 and LC-MS
1. Objective: To quantify the flux of glucose through central carbon metabolism in a mouse model of a specific disease or in response to a therapeutic agent.
2. Materials:
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D-Glucose-d7 (sterile, high purity)
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Sterile saline solution (0.9% NaCl)
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Animal model (e.g., C57BL/6 mice)
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Anesthesia (e.g., isoflurane)
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
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Tissue collection tools (forceps, scalpels)
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Liquid nitrogen
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Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
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Internal standards for LC-MS analysis
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LC-MS system
3. Methodology:
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Animal Preparation:
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Acclimatize animals to the housing conditions for at least one week prior to the experiment.[4]
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Fast animals for a predetermined period (e.g., 6 hours) to achieve a basal metabolic state, with free access to water.
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D-Glucose-d7 Administration:
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Prepare a sterile solution of D-Glucose-d7 in saline at a concentration suitable for injection (e.g., 100 mg/mL).
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Administer the D-Glucose-d7 solution to the animals via intraperitoneal (IP) or intravenous (IV) injection. A typical dose might be 2 g/kg of body weight. The route of administration will depend on the experimental design.[4]
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Sample Collection:
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At specific time points post-injection (e.g., 15, 30, 60, 120 minutes), collect small blood samples (~20-50 µL) from the tail vein into heparinized tubes.
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At the final time point, euthanize the animal under deep anesthesia and rapidly collect tissues of interest (e.g., liver, tumor, brain).
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Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[4]
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Centrifuge the blood samples to separate the plasma and store it at -80°C.
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Metabolite Extraction:
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For plasma samples, add a volume of cold extraction solvent (e.g., 4 volumes of 80% methanol) to precipitate proteins.
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For tissue samples, homogenize the frozen tissue in the cold extraction solvent.
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Vortex all samples and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.
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Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
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Carefully transfer the supernatant containing the metabolites to a new tube.
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LC-MS Analysis:
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Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
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Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water) containing internal standards.
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Inject the samples into the LC-MS system.
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Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).
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Detect the mass isotopologues of glucose and its downstream metabolites using the mass spectrometer in either positive or negative ion mode.
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Data Analysis:
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Integrate the peak areas for the different mass isotopologues of each metabolite.
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Correct for the natural abundance of isotopes.
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Calculate the fractional enrichment of deuterium in each metabolite over time to determine the metabolic flux.
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Visualizations
Signaling Pathway: Glycolysis
The following diagram illustrates the central metabolic pathway of glycolysis, where glucose is converted into pyruvate.
Caption: The Glycolysis Pathway.
Experimental Workflow: In Vivo Metabolic Tracing
The diagram below outlines the logical flow of an in vivo metabolic tracing experiment using D-Glucose-d7.
Caption: Experimental workflow for in vivo metabolic tracing.
